Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
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Overview
Description
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by functionalization. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate . This intermediate can then be further functionalized to introduce the aminophenyl group and the ethyl ester moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the aminophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate: Similar in structure but with a fluorine atom instead of an amine group.
Methyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the oxetane ring and the aminophenyl group.
Properties
IUPAC Name |
ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMDDYCFDSCRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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